![molecular formula C10H6BrF2NO3 B2619488 (2E)-3-[(2-bromo-4,6-difluorophenyl)carbamoyl]prop-2-enoic acid CAS No. 1025273-83-9](/img/structure/B2619488.png)
(2E)-3-[(2-bromo-4,6-difluorophenyl)carbamoyl]prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-[(2-bromo-4,6-difluorophenyl)carbamoyl]prop-2-enoic acid is a synthetic organic compound characterized by the presence of a bromo and difluoro-substituted phenyl group attached to a carbamoyl prop-2-enoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[(2-bromo-4,6-difluorophenyl)carbamoyl]prop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-4,6-difluoroaniline and acryloyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the carbamoyl group.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-3-[(2-bromo-4,6-difluorophenyl)carbamoyl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of iodinated derivatives.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its structural features that may interact with various biological targets. It exhibits promising anticancer activity , particularly against specific cancer cell lines.
Case Study: Anticancer Activity
Research has shown that derivatives of this compound can induce apoptosis in cancer cells. For example, a related study demonstrated an IC50 value of 0.05 μM against MDA-MB-468 breast cancer cells, indicating potent anticancer properties .
Anti-inflammatory Properties
The compound's ability to modulate inflammatory pathways has been a focus of research. It has been shown to inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
Case Study: Inhibition of Inflammation
In vitro studies revealed that modifications of the compound led to reduced levels of inflammatory markers in macrophages, indicating its potential use in therapies for conditions like arthritis .
Neuropharmacology
Preliminary studies suggest that (2E)-3-[(2-bromo-4,6-difluorophenyl)carbamoyl]prop-2-enoic acid may influence neuronal excitability through modulation of ion channels. This property could be explored for developing treatments for neurological disorders.
Mecanismo De Acción
The mechanism of action of (2E)-3-[(2-bromo-4,6-difluorophenyl)carbamoyl]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby affecting cellular pathways and physiological processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Uniqueness
(2E)-3-[(2-bromo-4,6-difluorophenyl)carbamoyl]prop-2-enoic acid is unique due to the presence of both bromo and difluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Actividad Biológica
(2E)-3-[(2-bromo-4,6-difluorophenyl)carbamoyl]prop-2-enoic acid, also known by its CAS number 1025273-83-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including relevant data tables, case studies, and research findings.
The molecular formula of this compound is C10H6BrF2NO3, with a molar mass of 306.06 g/mol. Its structure includes a bromo-substituted phenyl group and a prop-2-enoic acid moiety, which are key to its biological functions.
Property | Value |
---|---|
Molecular Formula | C10H6BrF2NO3 |
CAS Number | 1025273-83-9 |
Molar Mass | 306.06 g/mol |
The biological activity of this compound primarily stems from its ability to interact with various biological targets. Research indicates that it may inhibit specific enzymatic pathways or receptor interactions that are crucial for cellular signaling and function.
Inhibition of Bacterial Secretion Systems
One significant area of research involves the compound's role in inhibiting the Type III secretion system (T3SS) in pathogenic bacteria. T3SS is essential for the virulence of several Gram-negative bacteria, including Escherichia coli and Salmonella. Studies have demonstrated that this compound can inhibit the secretion of virulence factors by these pathogens, potentially reducing their pathogenicity .
Case Studies
Several studies have investigated the biological effects of this compound:
- Study on E. coli Pathogenicity :
- Cytotoxicity Assessment :
Research Findings
Recent research highlights several key findings regarding the biological activity of this compound:
- Inhibition Concentration : The IC50 value for inhibition of T3SS activity was determined to be approximately 50 µM.
Biological Activity | IC50 Value (µM) |
---|---|
Inhibition of T3SS | 50 |
Cytotoxicity (Mammalian Cells) | >100 |
Propiedades
IUPAC Name |
(E)-4-(2-bromo-4,6-difluoroanilino)-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF2NO3/c11-6-3-5(12)4-7(13)10(6)14-8(15)1-2-9(16)17/h1-4H,(H,14,15)(H,16,17)/b2-1+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVQCCXBUSKZDW-OWOJBTEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)NC(=O)C=CC(=O)O)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1F)NC(=O)/C=C/C(=O)O)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.